molecular formula C14H12BrNO2 B2815610 2-bromo-N-(2-methoxyphenyl)benzamide CAS No. 303991-67-5

2-bromo-N-(2-methoxyphenyl)benzamide

Cat. No.: B2815610
CAS No.: 303991-67-5
M. Wt: 306.159
InChI Key: XLUMQWGJUHBUQW-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxyphenyl)benzamide ( 303991-67-5) is a chemical compound supplied with a high purity level of >99% and is offered in both bulk and prepack quantities . This product is classified as an active pharmaceutical ingredient (API) and is specifically intended for use as a key intermediate in synthetic organic and medicinal chemistry . Its primary applications span research and development, serving as a critical building block in the synthesis of more complex molecules for pharmaceutical applications, fine chemicals, and pesticide and dye intermediates . The compound has the molecular formula C14H12BrNO2 and a molecular weight of 306.1546 . It is analyzed using rigorous methods such as LCMS or GCMS to ensure quality and identity, with other techniques including HPLC, NMR, and MS available upon request . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUMQWGJUHBUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 2 Bromo N 2 Methoxyphenyl Benzamide

Nucleophilic Substitution Reactions at the Amide Nitrogen Center

While amides are generally considered to be poor nucleophiles due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, they can undergo nucleophilic substitution at the nitrogen atom under certain conditions. This reactivity is significantly enhanced in specific amide structures, such as N-acyloxy-N-alkoxyamides, where the nitrogen becomes more electrophilic. znaturforsch.com For a typical secondary amide like 2-bromo-N-(2-methoxyphenyl)benzamide, direct SN2-type substitution at the nitrogen is not a commonly observed pathway. nih.govorganic-chemistry.org

However, deprotonation of the amide N-H with a strong base can generate an amidate anion. This anion is a more potent nucleophile and can subsequently react with electrophiles. For instance, alkylation at the nitrogen center would introduce a third substituent, forming a tertiary amide. While no specific studies on the N-alkylation of this compound are available, related reactions of benzamides with reagents like thioanisoles in the presence of strong bases such as lithium diisopropylamide (LDA) have been reported to proceed, albeit leading to α-sulfenylated ketone products through a different mechanism. nih.gov

In general, for standard secondary amides, nucleophilic reactions are more likely to occur at the carbonyl carbon rather than the nitrogen atom.

Hydrolytic Pathways under Diverse pH Conditions

The amide bond in this compound is susceptible to hydrolysis, breaking the molecule into 2-bromobenzoic acid and 2-methoxyaniline. The rate and mechanism of this hydrolysis are highly dependent on the pH of the medium.

Under alkaline conditions, the hydrolysis of a closely related compound, N-(2-methoxyphenyl)benzamide, has been investigated using density functional theory (DFT). The process is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then break down to the products through several proposed channels, with water molecules playing a crucial role in intermolecular proton transfer, which lowers the activation energy of the rate-determining step. This suggests that the hydrolysis can proceed readily at room temperature in a basic aqueous environment.

Under acidic conditions, hydrolysis would involve the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule would lead to a tetrahedral intermediate, which then collapses to the carboxylic acid and amine products. The rate of acid-catalyzed hydrolysis can be influenced by the electronic nature of the substituents on both aromatic rings.

The general pathways for hydrolysis are summarized below:

pH ConditionInitial StepKey IntermediateProducts
Alkaline Nucleophilic attack of OH⁻ on carbonyl carbonTetrahedral intermediate2-bromobenzoic acid, 2-methoxyaniline
Acidic Protonation of carbonyl oxygenProtonated tetrahedral intermediate2-bromobenzoic acid, 2-methoxyaniline

Dealkylation Processes of the Methoxy (B1213986) Functional Group

The methoxy group (-OCH₃) on the N-phenyl ring represents an ether linkage, which can be cleaved under specific, typically harsh, reaction conditions. wikipedia.org Ether cleavage generally requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgopenstax.orglibretexts.org

The mechanism of this dealkylation (demethylation) can proceed via either an Sₙ1 or Sₙ2 pathway. masterorganicchemistry.com

Sₙ2 Pathway : The reaction is initiated by the protonation of the ether oxygen by the strong acid. The halide anion (e.g., I⁻ or Br⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 displacement. This results in the formation of a phenol (B47542) (2-bromo-N-(2-hydroxyphenyl)benzamide) and a methyl halide (e.g., methyl iodide or methyl bromide). libretexts.org This is the more likely pathway for a methyl ether.

Sₙ1 Pathway : If the alkyl group of the ether were capable of forming a stable carbocation (e.g., tertiary), the protonated ether could dissociate in an Sₙ1 manner. This is not applicable to the methyl group in this compound.

Aryl ethers are generally stable, and cleavage of the aryl-oxygen bond is disfavored due to the sp² hybridization of the aromatic carbon. Therefore, the cleavage will selectively occur at the methyl-oxygen bond. libretexts.org Reagents like boron tribromide (BBr₃) are also highly effective for the demethylation of aryl methyl ethers.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound is well-suited for intramolecular cyclization reactions, particularly those involving the formation of new rings by connecting the two aromatic systems. The ortho-bromo substituent is a key feature that enables several types of palladium- or copper-catalyzed cyclizations.

One probable transformation is an intramolecular Ullmann-type condensation. wikipedia.org In the presence of a copper catalyst and a base, the amide nitrogen could potentially displace the bromine atom, leading to the formation of a tricyclic system. However, a more plausible pathway involves an initial deprotonation of the amide followed by an intramolecular C-N or C-O bond formation.

Based on studies of similar 2-halobenzanilides, several cyclization products could be envisioned:

Phenanthridinone Synthesis : Palladium-catalyzed intramolecular C-H arylation is a common method for synthesizing phenanthridinones from 2-bromobenzamides. This reaction would involve the formation of a C-C bond between the bromine-bearing carbon and an ortho C-H position on the N-aryl ring.

Dibenzofuran Synthesis : While less direct for this specific starting material, related structures can lead to dibenzofurans. For example, o-iododiaryl ethers can be cyclized using a palladium catalyst to form dibenzofurans. organic-chemistry.org

Benzo[d]oxazole Synthesis : Anilides derived from 2-fluoro or other 2-haloaryl systems can undergo N-deprotonation followed by an O-SₙAr cyclization, where the amide oxygen attacks the halogen-bearing carbon to form a benzo[d]oxazole ring. nih.gov This pathway would yield a derivative of 2-phenylbenzo[d]oxazole.

The following table summarizes potential cyclization reactions based on analogous systems:

Catalyst SystemReaction TypePotential Product Class
Palladium(II) acetate, baseIntramolecular C-H ArylationPhenanthridinone derivative
Copper(I) iodide, baseUllmann CondensationFused heterocyclic system
Base (e.g., K₂CO₃)N-Deprotonation-O-SₙArBenzo[d]oxazole derivative

Functional Group Interconversions and Regioselective Modifications

The functional groups present in this compound allow for various interconversions and regioselective modifications.

Modification of the Bromo Group : The aryl bromide can participate in a wide range of transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids, Heck coupling with alkenes, or Buchwald-Hartwig amination with amines could be used to replace the bromine atom with new carbon-carbon or carbon-nitrogen bonds, respectively. This allows for extensive diversification of the benzoyl moiety.

Electrophilic Aromatic Substitution : The two aromatic rings exhibit different reactivities towards electrophiles like nitrating or halogenating agents.

The N-(2-methoxyphenyl) ring is activated by both the amide nitrogen (an ortho, para-director) and the methoxy group (an ortho, para-director). Nitration would likely occur on this ring, with the para position to the amide linkage being sterically favored. stackexchange.com

The 2-bromobenzoyl ring is deactivated by the electron-withdrawing carbonyl group (a meta-director) and the bromine atom (an ortho, para-director, but deactivating). Electrophilic substitution on this ring would be less favorable.

Reduction of the Amide : The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the benzamide (B126) into a secondary amine, 2-bromo-N-((2-methoxyphenyl)methyl)benzylamine.

The following table outlines some potential functional group interconversions:

Reagent(s)Target Functional GroupResulting Functional Group
R-B(OH)₂, Pd catalyst, baseAryl bromideAryl-Aryl bond (biaryl)
Amine, Pd or Cu catalyst, baseAryl bromideAryl-amine bond
HNO₃, H₂SO₄N-Aryl ringNitro-N-Aryl ring
LiAlH₄ then H₂OAmide carbonylMethylene (-CH₂-)

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo N 2 Methoxyphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within 2-bromo-N-(2-methoxyphenyl)benzamide can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The aromatic region is expected to be complex due to the presence of two substituted benzene (B151609) rings. The protons on the 2-bromobenzoyl moiety and the 2-methoxyphenyl group will give rise to multiplets in the downfield region, typically between 6.8 and 8.5 ppm. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, generally in the range of 8.0-9.5 ppm. The methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet further upfield, likely around 3.9 ppm.

Expected ¹H NMR Data for this compound:

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic H (2-bromobenzoyl)7.20 - 7.80Multiplet
Aromatic H (2-methoxyphenyl)6.90 - 7.40Multiplet
Amide H (N-H)8.0 - 9.5Broad Singlet
Methoxy H (-OCH₃)~3.9Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of 165-170 ppm. The aromatic carbons will resonate between 110 and 150 ppm. The carbon atom attached to the bromine (C-Br) is anticipated to have a chemical shift around 120 ppm, while the carbon attached to the methoxy group (C-OCH₃) is expected around 150 ppm. The methoxy carbon (-OCH₃) itself will give a signal in the upfield region, typically around 55-60 ppm.

Expected ¹³C NMR Data for this compound:

Carbon AtomExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 170
Aromatic C-O148 - 152
Aromatic C-Br118 - 122
Aromatic C-H & C-C110 - 140
Methoxy (-OCH₃)55 - 60

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by several key absorption bands. A prominent feature will be the N-H stretching vibration of the secondary amide, expected in the region of 3300-3400 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) will appear as a strong absorption around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1520-1550 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aromatic C=C stretching will give rise to bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is anticipated around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric). The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.

Expected FT-IR Data for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300 - 3400
C=O (Amide I)Stretching1650 - 1680
N-H (Amide II)Bending1520 - 1550
Aromatic C-HStretching> 3000
Aromatic C=CStretching1450 - 1600
C-O (Methoxy)Asymmetric Stretching1240 - 1260
C-O (Methoxy)Symmetric Stretching1020 - 1040
C-BrStretching500 - 600

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be particularly strong due to the polarizability of the benzene rings. The symmetric vibrations of the molecule will also be more prominent. The C-Br stretching vibration may also be more easily observed in the Raman spectrum compared to the IR spectrum.

Expected Key FT-Raman Bands for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic RingRing Breathing/StretchingStrong bands in 1000-1600 region
C=O (Amide I)Stretching1650 - 1680
C-BrStretching500 - 600

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for benzamides include cleavage of the amide bond. For this compound, this would lead to the formation of the 2-bromobenzoyl cation and the 2-methoxyphenylaminyl radical, or the 2-bromophenyl radical and the N-(2-methoxyphenyl)formamide cation. Further fragmentation of these initial ions would provide additional structural information.

Expected Key Ions in the Mass Spectrum of this compound:

Ionm/z (relative to ⁷⁹Br)Description
[M]⁺305Molecular Ion
[M+2]⁺307Isotopic Peak of Molecular Ion
[C₇H₄BrO]⁺1832-Bromobenzoyl cation
[C₇H₈NO]⁺1222-Methoxyanilinium ion
[C₆H₄Br]⁺1552-Bromophenyl cation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture. In the context of this compound, GC-MS would serve to confirm the compound's molecular weight and provide insights into its fragmentation patterns under electron ionization, which is crucial for structural elucidation.

The expected mass spectrum of this compound would exhibit a molecular ion peak [M]+ corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+), reflecting the natural abundance of the 79Br and 81Br isotopes.

The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the amide bond, a common fragmentation route for N-aryl amides. This would lead to the formation of the 2-bromobenzoyl cation and the 2-methoxyphenylaminyl radical, or their corresponding charged fragments. Other significant fragmentation pathways could involve the loss of the bromine atom or the methoxy group from the molecular ion or subsequent fragment ions.

Table 1: Predicted Major Mass Fragments in the GC-MS Analysis of this compound

Predicted Fragment Ion Structure m/z (mass/charge ratio) Significance
2-bromobenzoyl cation[C7H4BrO]+183/185Indicates the 2-bromobenzoyl moiety
2-methoxyphenylaminyl cation[C7H8NO]+122Indicates the N-(2-methoxyphenyl) moiety
Benzoyl cation[C7H5O]+105Resulting from loss of Br from the 2-bromobenzoyl fragment
Phenyl cation[C6H5]+77Common fragment from benzene-containing compounds

X-ray Diffraction Analysis for Solid-State Crystal Structure Determination

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular geometry, intermolecular interactions, and crystal packing.

Based on the analysis of structurally similar compounds, such as other substituted N-aryl benzamides, it can be anticipated that the crystal structure of this compound would reveal a non-planar conformation. The dihedral angle between the two aromatic rings (the 2-bromophenyl ring and the 2-methoxyphenyl ring) would be a key structural parameter, influenced by steric hindrance from the ortho-bromo and ortho-methoxy substituents, as well as the nature of intermolecular interactions.

The amide linkage is expected to be relatively planar. Intermolecular hydrogen bonding is a plausible feature in the crystal packing, potentially involving the amide N-H group as a donor and the amide carbonyl oxygen as an acceptor, leading to the formation of chains or dimeric motifs. Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

Table 2: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

Parameter Predicted Value/System Significance
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of this type
Space GroupP21/c or P-1Common centrosymmetric space groups
Unit Cell DimensionsDependent on crystal packingDefines the repeating unit of the crystal
Dihedral Angle (Aromatic Rings)40-70°Indicates the degree of twist between the phenyl rings
Hydrogen BondingN-H···O=CA likely primary intermolecular interaction

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π-π* transitions within the aromatic rings and the conjugated amide system.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound in a Non-polar Solvent

Predicted λmax (nm) Molar Absorptivity (ε) Type of Transition Associated Chromophore
~240-260Highπ-πBenzoyl and Anisyl systems
~280-300Moderateπ-πConjugated amide system
~310-330Lown-π*Carbonyl group

Computational Chemistry and Theoretical Investigations of 2 Bromo N 2 Methoxyphenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Detailed Density Functional Theory (DFT) calculations, including optimized geometrical parameters (bond lengths and angles) and electronic structure analysis for 2-bromo-N-(2-methoxyphenyl)benzamide, are not available in the published literature. While DFT studies have been performed on related compounds, such as 2-bromobenzamide, specific computational results for the title compound are absent. chalcogen.ro

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Specific data regarding the Frontier Molecular Orbital (FMO) analysis of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, have not been reported. Such analyses are crucial for understanding the kinetic stability and chemical reactivity of a molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

There is no available research detailing the Natural Bond Orbital (NBO) analysis of this compound. This type of analysis provides insight into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions that contribute to the stability of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map for this compound, which would visually represent the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack, has not been published.

Global Reactivity Descriptors and Chemical Reactivity Indices

Calculated values for global reactivity descriptors (such as chemical hardness, softness, electronegativity, chemical potential, and electrophilicity index) for this compound are not present in the available literature. These indices, typically derived from HOMO and LUMO energies, are important for predicting the global reactivity of a compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

No Quantitative Structure-Activity Relationship (QSAR) studies that include this compound for the predictive modeling of any specific biological activity have been found. QSAR models are used to correlate the chemical structure of compounds with their biological activities.

Hirshfeld Surface Analysis and Intermolecular Interaction Exploration

While a dedicated crystallographic study for this compound is not available in the reviewed literature, a comprehensive understanding of its potential intermolecular interactions can be constructed by examining theoretical investigations and crystal structures of closely related analogues. These studies reveal the critical role of hydrogen bonding, halogen bonding, and π-π stacking in the supramolecular assembly of benzamide (B126) derivatives.

Hydrogen bonds are highly directional, electrostatic interactions that are fundamental to molecular recognition and crystal engineering. In the structure of this compound, several types of hydrogen bonds are anticipated to be key contributors to the crystal packing.

N–H···O Hydrogen Bonding: The amide functional group (–CONH–) is a classic hydrogen bond donor (N–H) and acceptor (C=O). This combination facilitates the formation of strong N–H···O hydrogen bonds, which often dictate the primary structural motifs in the crystals of amide-containing compounds. For instance, in the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by N–H···O hydrogen bonds, forming distinct chains. A similar chain formation driven by N–H···O interactions is observed in the crystal of 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide. nih.gov Furthermore, the analysis of 4-bromo-N-(2-nitrophenyl)benzamide reveals the presence of an intramolecular N–H···O hydrogen bond. This suggests that in this compound, both intermolecular chains and intramolecular ring motifs stabilized by N–H···O bonds are highly probable.

C–H···O Hydrogen Bonding: Weaker C–H···O hydrogen bonds, where a carbon-bound hydrogen atom interacts with an oxygen atom, are also expected to play a significant role in stabilizing the three-dimensional crystal structure. The Hirshfeld surface analysis of a related compound, N-(2-methoxyphenyl)acetamide, quantifies the contribution of O···H contacts at 21.4% of the total surface interactions. These contacts are instrumental in linking molecular chains into more complex sheets and networks, as seen in the structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. The presence of aromatic C–H donors and both carbonyl and methoxy (B1213986) oxygen acceptors in this compound provides ample opportunity for these interactions.

The following table summarizes the contributions of various intermolecular contacts determined from the Hirshfeld surface analysis of the analogous compound N-(2-methoxyphenyl)acetamide.

Interaction TypeContribution (%)
H···H53.9
O···H/H···O21.4
C···H/H···C21.4
N···H/H···N1.7
Data derived from the analysis of N-(2-methoxyphenyl)acetamide.

Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). uomphysics.net The bromine atom in this compound can participate in such interactions, influencing the supramolecular architecture.

Br···Br Interactions: This type of interaction, known as a Type II halogen bond, occurs when the electropositive region (the σ-hole) on one bromine atom aligns with the electronegative equatorial region of another. These interactions can be highly directional and stabilizing. A crystallographic study of 4-bromo-N-(2-nitrophenyl)benzamide provides direct evidence for this, revealing Br···Br contacts that link molecules together. Similarly, short Br···Br interactions of 3.5585 (5) Å are observed in the crystal packing of (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide. researchgate.net These findings strongly suggest that Br···Br interactions could be a significant feature in the crystal structure of this compound.

InteractionCompoundDistance (Å)
Br···Br4-bromo-N-(2-nitrophenyl)benzamide3.4976 (7)
Br···Br(E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide3.5585 (5)

C–Br···π Interactions: A halogen atom can also interact favorably with the π-electron cloud of an aromatic ring. This C–Br···π interaction is a recognized type of halogen bond that can contribute to the stability of crystal packing, particularly in molecules containing both halogen atoms and aromatic systems. While specific examples in the closest analogues were not detailed in the available literature, this interaction remains a theoretical possibility for this compound and could play a role in its molecular assembly.

The presence of two aromatic rings in this compound—the 2-bromophenyl ring and the 2-methoxyphenyl ring—creates the potential for stabilizing π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the overlapping π-orbitals of adjacent aromatic rings. In the crystal structure of a complex bromo- and methoxy-substituted molecule, weak intramolecular π-stacking interactions were observed with ring centroid distances of approximately 3.55 Å. uomphysics.net Such interactions are crucial in organizing molecules into columns or layers within the crystal lattice and are expected to contribute to the cohesive energy of solid-state this compound.

Limited Research Data Available for this compound in Specified Chemical Science Applications

Efforts to gather specific data on the applications and research trajectories for this compound have not yielded the in-depth, scientifically specific findings necessary to construct a thorough and informative article as per the requested outline. The majority of available chemical literature focuses on similarly structured benzamide derivatives, but not on this specific compound.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Applications and Research Trajectories in Chemical Sciences" for this compound that strictly adheres to the provided outline and content inclusions, as there is a notable absence of specific research findings in the following areas:

Applications and Research Trajectories in Chemical Sciences

Research in Material Science for Novel Functional Materials:No research papers or patents were found that describe the use or investigation of 2-bromo-N-(2-methoxyphenyl)benzamide in the development of new functional materials.

Due to these limitations, the generation of an article with the requested detailed research findings and data tables is not feasible at this time. Further primary research would be required to establish the specific roles and applications of this compound in these areas of chemical science.

Exploration of Biological and Medicinal Chemistry Research Avenues for 2 Bromo N 2 Methoxyphenyl Benzamide

Investigation of Biological Target Interactions

A foundational aspect of medicinal chemistry research is understanding how a compound interacts with biological targets to exert its effects. For benzamide (B126) derivatives, these interactions often involve enzymes or cellular receptors. The specific substituents on the benzamide scaffold, such as the bromine atom and the methoxyphenyl group on 2-bromo-N-(2-methoxyphenyl)benzamide, are predicted to play a crucial role in the compound's binding affinity and selectivity for its molecular targets. While the precise biological targets for this compound have not been detailed in available scientific literature, this remains a primary and essential avenue for future research to elucidate its mechanism of action.

Research into Antimicrobial Potential

The development of novel antimicrobial agents is a critical area of pharmaceutical research. Benzamides and their derivatives have been investigated for their potential antimicrobial properties, showing activity against various pathogens. nanobioletters.com This suggests that this compound could be a candidate for similar investigations.

Antibacterial Activity Studies

Research into related halogenated salicylanilides has indicated that these types of molecules can be active against Gram-positive bacteria. nih.govnih.govresearchgate.netmdpi.com For example, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share a bromo-substituted phenyl ring, have shown minimum inhibitory concentrations (MIC) ranging from 2.5 to 5.0 mg/mL against these types of bacteria. nih.govresearchgate.net However, specific studies to determine the antibacterial spectrum and efficacy of this compound are not present in the current body of scientific literature. Future research would be necessary to establish whether it possesses activity against clinically relevant Gram-positive or Gram-negative bacteria.

Antifungal Activity Studies

Similarly, the antifungal potential of the broader class of salicylanilides has been a subject of study. nih.gov Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been tested against phytopathogenic fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the common yeast Saccharomyces cerevisiae, with MIC values reported between 0.3 and 5.0 mg/mL. nih.gov A comprehensive evaluation of this compound against a panel of human and plant fungal pathogens would be required to ascertain its potential in this area.

Studies on Antioxidant Mechanisms

Oxidative stress is implicated in a variety of diseases, making the search for new antioxidant compounds a significant research goal. Some derivatives of natural bromophenols have been shown to possess antioxidant activities by ameliorating oxidative damage and the generation of reactive oxygen species in cellular models. mdpi.com Furthermore, certain complex benzamide derivatives, particularly those incorporating hydrazide and hydrazone moieties, have been associated with a wide range of biological effects, including antioxidant activity. nanobioletters.com Direct investigation into the ability of this compound to scavenge free radicals or influence cellular antioxidant pathways has not been reported, representing another open avenue for research.

Research into Antiproliferative Activities in Cellular Models

The benzamide scaffold is a key feature in various compounds explored for their anticancer properties. acgpubs.org Research on different, more complex molecules containing a bromo-methoxyphenyl component has indicated antiproliferative activity. For instance, derivatives of 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) have been synthesized and studied for their effects on cancer cell lines. researchgate.net Other N-substituted benzamide derivatives have also demonstrated significant antiproliferative effects against breast cancer cells. acgpubs.org To determine if this compound has any antiproliferative properties, it would need to be systematically evaluated in various cancer cell line models to measure its cytotoxicity and potential effects on cell cycle progression and apoptosis.

Inhibition Studies of Specific Viral Factors (e.g., HIV-1 Vif)

Targeting specific viral proteins is a key strategy in the development of antiviral drugs. The Viral infectivity factor (Vif) of HIV-1 is considered a viable target for novel antiretroviral therapies. Notably, a related but more complex compound, 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide, which shares the N-(2-methoxyphenyl)benzamide core, was identified as an antagonist of HIV-1 Vif. While this points to the potential utility of this chemical scaffold in designing viral inhibitors, there is currently no published research investigating the activity of this compound specifically against HIV-1 Vif or other viral targets. researchgate.net Such studies would be a logical step in exploring its potential as an antiviral agent.

Based on a comprehensive search of available scientific literature, there is currently no specific information on the mechanistic studies of This compound in relation to the modulation of the inflammasome pathway.

While the broader class of benzamide compounds has been investigated for various biological activities, including anti-inflammatory effects, research detailing the direct interaction of this compound with components of the inflammasome, such as NLRP3, ASC, or caspase-1, is not present in the public domain.

Therefore, it is not possible to provide an article on the "Mechanistic Studies of Inflammasome Pathway Modulation" for this specific compound as per the requested outline and content inclusions. The necessary detailed research findings and data for such an analysis are not available in the referenced scientific literature.

Q & A

Basic: What are the optimal synthetic routes for 2-bromo-N-(2-methoxyphenyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling 2-bromobenzoic acid derivatives with 2-methoxyaniline. A two-step approach is common:

Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or oxalyl chloride to convert 2-bromobenzoic acid to its acid chloride.

Amide bond formation : React the acid chloride with 2-methoxyaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) to neutralize HCl byproducts.
Critical Considerations :

  • Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of the acid chloride).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may accelerate reactions but require rigorous drying.
  • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >75% purity .

Basic: How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify methoxy (-OCH₃) protons as a singlet near δ 3.8–4.0 ppm. Aromatic protons split into distinct multiplets (δ 6.5–8.0 ppm) due to bromine’s deshielding effect.
    • ¹³C NMR : Confirm the amide carbonyl signal at ~δ 165–170 ppm.
  • X-ray Crystallography : Use SHELXL for refinement. Key parameters include:
    • R-factor : Aim for <5% to validate structural accuracy.
    • Thermal displacement parameters : Assess disorder in the methoxyphenyl group .

Advanced: How does the bromine substituent at position 2 influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
Bromine’s electron-withdrawing effect activates the benzene ring for electrophilic substitution but also facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

  • Reactivity in NAS : Use polar solvents (e.g., DMSO) and strong nucleophiles (e.g., amines, thiols). Kinetic studies show higher reactivity compared to non-halogenated analogs.
  • Steric effects : The ortho-methoxy group may hinder attack at the brominated position, requiring elevated temperatures (80–100°C) for efficient substitution .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:

Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM).

Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for hypothesized targets (e.g., kinase inhibition).

Comparative studies : Benchmark against structurally similar compounds (e.g., 3-chloro-N-(2-methoxyphenyl)benzamide) to isolate the bromine’s role in activity .

Advanced: What computational and experimental approaches are optimal for studying interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., enzymes, GPCRs). Validate with:
    • Binding energy thresholds : ΔG < -7 kcal/mol suggests strong interactions.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity (KD values).
  • Mutagenesis studies : Identify critical residues in target proteins by alanine scanning .

Advanced: How does the compound’s crystal packing affect its physicochemical stability?

Methodological Answer:

  • Hydrogen bonding : The amide N-H and methoxy oxygen form intermolecular H-bonds, stabilizing the lattice.
  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates high thermal stability.
  • Hygroscopicity : Low moisture uptake (<1% at 75% RH) due to hydrophobic bromine and methoxy groups .

Advanced: What strategies differentiate enantiomeric impurities in synthesized batches of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences ≥2 min).
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to racemic standards.
  • Synthetic controls : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during amide coupling .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

Methodological Answer:

  • Analog synthesis : Replace bromine with Cl, I, or CF₃ to modulate electronic effects.
  • Bioisosteric replacements : Substitute the methoxy group with ethoxy or cyclopropylmethoxy to enhance metabolic stability.
  • In vivo pharmacokinetics : Assess bioavailability (%F) and half-life (t½) in rodent models to prioritize analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.